molecular formula C13H15N3O B2784365 6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile CAS No. 1468641-68-0

6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile

Cat. No. B2784365
CAS RN: 1468641-68-0
M. Wt: 229.283
InChI Key: ZHKXWJDUBQKCQC-UHFFFAOYSA-N
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Description

The compound “6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile” appears to contain an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure containing a nitrogen atom, and a picolinonitrile moiety, which is a pyridine ring with a nitrile group attached .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a bicyclic azabicyclo[3.2.1]octane ring system, a pyridine ring, and a nitrile group .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the nitrile group, the aromatic pyridine ring, and the azabicyclo[3.2.1]octane ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitrile group, the aromatic pyridine ring, and the azabicyclo[3.2.1]octane ring system .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide range of biological activities . This compound serves as a key intermediate in the stereoselective synthesis of these alkaloids. The ability to construct this scaffold enantioselectively is crucial for the development of pharmaceuticals that interact with the nervous system, such as pain relievers and stimulants.

Asymmetric Catalysis

The chiral centers within the compound’s structure make it a candidate for use in asymmetric catalysis . This application is vital in creating optically active substances, which are important for producing pharmaceuticals with the desired therapeutic effects and minimal side effects.

Neurological Research

Compounds with the 8-azabicyclo[3.2.1]octane core are often explored for their potential effects on the central nervous system . They can be used as tools in neurological research to study brain function and the treatment of disorders such as Parkinson’s disease and depression.

Sustainable Chemistry

The synthesis of this compound and its derivatives from sustainable materials is an area of growing interest . Using renewable resources to create valuable chemicals aligns with the principles of green chemistry and sustainability, reducing the environmental impact of chemical manufacturing.

properties

IUPAC Name

6-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-8-9-2-1-3-13(15-9)16-10-4-5-11(16)7-12(17)6-10/h1-3,10-12,17H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKXWJDUBQKCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=CC=CC(=N3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile

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